molecular formula C15H10NO2SD5 B602678 (R)-(-)-Modafinil-d5 CAS No. 1134802-57-5

(R)-(-)-Modafinil-d5

Cat. No.: B602678
CAS No.: 1134802-57-5
M. Wt: 278.39
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Description

(R)-(-)-Modafinil-d5 (CAS 1134802-57-5) is a deuterium-labeled stable isotope of the R-enantiomer of modafinil, presented as a high-purity reference standard. This compound is essential for quantitative analytical techniques such as LC-MS and GC-MS, where it serves as an internal standard for method development, validation, and quality control in pharmaceutical analysis . It plays a critical role in research and development, particularly in supporting Abbreviated New Drug Applications (ANDA) . The R-enantiomer of modafinil, also known as Armodafinil, is of significant research interest due to its unique pharmacological profile. Studies indicate that it binds to the dopamine transporter (DAT) and inhibits dopamine reuptake with approximately three times higher affinity than its S-enantiomer counterpart . This action leads to increased extracellular dopamine concentrations in key brain regions, such as the nucleus accumbens shell, albeit with a longer duration of action and lower efficacy compared to classic stimulants like cocaine . Its mechanism is also suggested to involve the activation of glutamatergic circuits and inhibition of GABA, contributing to its wake-promoting and potential cognitive-enhancing effects . Research into R-Modafinil explores its potential applications in studying wakefulness, cognitive function, and as a substitute therapy for psychostimulant addiction due to its atypical DAT inhibitor profile and lower abuse liability . This product is supplied with comprehensive documentation and is strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption.

Properties

CAS No.

1134802-57-5

Molecular Formula

C15H10NO2SD5

Molecular Weight

278.39

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

112111-43-0 (unlabelled)

Synonyms

2-[(R)-(Diphenylmethyl)sulfinyl]acetamide-d5

tag

Modafinil Impurities

Origin of Product

United States

Synthesis and Isotopic Derivatization of R Modafinil D5

Stereoselective Synthetic Pathways to (R)-(-)-Modafinil Precursors

The key structural feature of (R)-(-)-Modafinil is the chiral sulfoxide (B87167) center. Therefore, the critical step in its synthesis is the enantioselective oxidation of a prochiral sulfide (B99878) precursor, typically 2-(diphenylmethylthio)acetamide or a related derivative like (diphenylmethylthio)acetic acid. mdpi.comnih.gov Several advanced methods have been developed to achieve high enantiomeric excess (ee) for the desired (R)-enantiomer.

One of the most effective methods is the metal-catalyzed asymmetric oxidation, often referred to as the Kagan-Sharpless oxidation. This process utilizes a titanium complex, formed from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, in the presence of an oxidizing agent. A significant improvement to this method involves the addition of a base, which has been shown to yield the (R)-sulfoxide with surprisingly high enantioselectivity, in some cases exceeding 99% ee. google.com

Biocatalytic approaches offer an environmentally benign alternative. Enzymes such as chloroperoxidase (CPO) from the fungus Caldariomyces fumago can catalyze the enantioselective sulfoxidation of 2-(diphenylmethylthio)acetamide. encyclopedia.pub Using tert-butyl hydrogen peroxide (TBPH) as the oxidant in an aqueous buffer, this method can produce (R)-modafinil with high enantiopurity (97% ee), although yields may be limited by the low aqueous solubility of the substrate. encyclopedia.pub

More recently, organocatalyzed sulfoxidation reactions have been explored. These metal-free systems employ chiral organocatalysts, such as BINOL-phosphates or fructose-derived ketones, with hydrogen peroxide (H₂O₂) as a green oxidant. mdpi.com While these methods can produce (R)-modafinil in excellent yields, achieving high enantioselectivity has proven more challenging compared to metal-catalyzed or biocatalytic systems. mdpi.comnih.gov

Table 1: Selected Stereoselective Sulfoxidation Methods for (R)-Modafinil Synthesis

Catalytic SystemOxidantKey FeaturesReported Enantiomeric Excess (ee)
Titanium/Diethyl Tartrate Complex (+ Base)Cumene HydroperoxideHigh yield and exceptionally high enantioselectivity. google.comUp to >99%
Chloroperoxidase (CPO)tert-Butyl Hydrogen Peroxide (TBPH)Biocatalytic, environmentally friendly process. encyclopedia.pub~97%
Non-Heme Iron Complex with Dipeptide LigandHydrogen Peroxide (H₂O₂)Biomimetic approach with good yield and moderate enantioselectivity. mdpi.com~24%
Chiral BINOL-Phosphate (Organocatalyst)Hydrogen Peroxide (H₂O₂)Metal-free system with high yield but lower enantioselectivity. mdpi.comUp to 23%

Methodologies for Deuterium (B1214612) Incorporation at Specific Sites

The synthesis of (R)-(-)-Modafinil-d5 requires the specific incorporation of five deuterium atoms onto one of the two phenyl rings of the benzhydryl moiety. This is typically achieved by using a deuterated starting material rather than through hydrogen-deuterium exchange on the final molecule, which would be less specific. encyclopedia.pubnih.gov

Deuteration Strategies for the Pentadeuterated Phenyl Moiety

A practical synthetic route begins with a pentadeuterated phenyl precursor, such as benzophenone-d5. This key intermediate can be synthesized via a Friedel-Crafts acylation of benzene-d6 (B120219) with benzoyl chloride in the presence of a Lewis acid catalyst. Subsequently, the synthesis of the modafinil (B37608) backbone can proceed.

A notable method for creating deuterated benzhydryl systems involves the reductive deuteration of carbonyl compounds. For instance, benzophenone (B1666685) can be reduced to the corresponding deuterated alcohol using magnesium and deuterium oxide (D₂O). cas.cn This approach is efficient, requiring only a small excess of D₂O and proceeding under mild conditions. cas.cn This deuterated (benzhydryl-d) alcohol serves as a precursor for synthesizing deuterated (benzhydrylsulfanyl)acetic acid, a direct precursor to modafinil. cas.cn

A plausible synthetic sequence for this compound would be:

Synthesis of a d5-benzhydryl precursor, for example, by reducing benzophenone-d5 to benzhydrol-d5 (B121720).

Conversion of benzhydrol-d5 to diphenyl(d5)methyl bromide.

Reaction with thioglycolic acid to form 2-((diphenyl(d5)methyl)thio)acetic acid.

Amidation of the carboxylic acid group to yield the prochiral sulfide precursor, 2-((diphenyl(d5)methyl)thio)acetamide.

Asymmetric oxidation of the sulfide using one of the stereoselective methods described in section 2.1 to generate the (R)-sulfoxide, this compound.

Purification and Characterization of Deuterated Enantiomers

Following synthesis, rigorous purification is required to isolate the this compound from the unreacted sulfide precursor, the corresponding sulfone byproduct, and, most importantly, the unwanted (S)-enantiomer. Chiral chromatography is the standard technique for this enantioseparation.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is widely employed. Polysaccharide-based columns, such as Chiralcel OJ-H, or macrocyclic glycopeptide phases, like Chirobiotic T, have demonstrated effective separation of modafinil enantiomers. researchgate.netnih.gov Capillary Electrophoresis (CE) is another powerful technique, often using a chiral selector like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) added to the background electrolyte, which can achieve high resolution between the enantiomers. mdpi.comnih.gov

Table 2: Example Conditions for Chiral Separation of Modafinil Enantiomers

TechniqueChiral Selector / ColumnMobile Phase / BufferDetectionReference
HPLCChiralcel OJ-Hn-hexane-ethanol (62:38 v/v)UV @ 225 nm researchgate.net
HPLCChirobiotic T (teicoplanin)Methanol/triethylamine (100/0.05, v/v)UV @ 225 nm nih.gov
CESulfobutyl ether-β-cyclodextrin (SBE-β-CD)20 mmol/L phosphate (B84403) buffer (pH 7.5) with 20% methanolUV nih.gov

Production of Related Deuterated Modafinil Metabolites and Impurities for Research

For comprehensive metabolic studies, isotopically labeled standards of modafinil's major metabolites are also required. The two primary inactive metabolites are modafinilic acid and modafinil sulfone. science.gov Deuterated versions of these compounds, such as this compound Acid and Modafinil-d5 Sulfone, are synthesized for use as internal standards in quantitative analyses. medchemexpress.com

This compound Acid can be prepared by the acidic or basic hydrolysis of the amide group of this compound.

Modafinil-d5 Sulfone can be synthesized by further oxidation of the sulfoxide group in this compound using a stronger oxidizing agent.

The synthesis of these deuterated standards follows logical extensions of the primary synthetic pathway for the parent drug, ensuring their availability for advanced research applications. axios-research.com

Analytical Methodologies and Reference Standard Applications

Role of (R)-(-)-Modafinil-d5 as an Internal Standard in Quantitative Analysis

This compound is a deuterated analog of (R)-Modafinil, also known as armodafinil (B1684309). nih.govveeprho.com In quantitative analysis, an internal standard is a compound of known concentration added to a sample to facilitate the accurate determination of the concentration of an analyte. scispace.com Stable isotope-labeled internal standards, such as this compound, are considered the gold standard, particularly in mass spectrometry-based bioanalysis. kcasbio.com This is because their physicochemical properties are nearly identical to those of the analyte, but they are distinguishable by their mass. nih.gov

The use of a stereoisomer-specific deuterated internal standard like this compound is particularly important in the enantioselective quantification of modafinil (B37608). Since the (R)- and (S)-enantiomers of modafinil exhibit different pharmacokinetic profiles, with the (S)-enantiomer being eliminated faster than the (R)-enantiomer, it is crucial to analyze them separately and accurately. nih.gov Using a racemic modafinil-d5 standard for the analysis of a single enantiomer could potentially introduce inaccuracies if there are any differences in ionization efficiency or matrix effects between the enantiomers. Therefore, an enantiomerically pure internal standard is preferred for chiral analysis.

Application in Mass Spectrometry-Based Methods (e.g., LC-MS/MS, GC-MS)

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. nih.govmdpi.com These techniques are favored for their high sensitivity, selectivity, and speed in the analysis of drugs and their metabolites in complex biological matrices like plasma, urine, and serum. nih.govnih.gov

In a typical LC-MS/MS workflow, this compound is added to the biological sample at the beginning of the sample preparation process. kcasbio.com It undergoes the same extraction, and chromatographic separation as the unlabeled (R)-Modafinil. During mass spectrometric detection, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratios. For instance, in one LC-MS/MS method, modafinil and its d5-labeled internal standard were detected at m/z 274.2/229.0 and m/z 279.1/234.0, respectively. ijpsr.comijpsr.com

Enhancement of Precision and Accuracy in Analytical Quantification

The primary advantage of using this compound as an internal standard is the significant enhancement of precision and accuracy in quantitative analysis. scispace.com By co-eluting with the analyte, the deuterated standard effectively compensates for variations that can occur during sample preparation and analysis. kcasbio.com These variations may include:

Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects. nih.gov

Sample Loss during Extraction: It is challenging to achieve 100% recovery of the analyte during sample extraction procedures. The internal standard experiences similar losses, ensuring that the final calculated concentration is accurate despite incomplete recovery.

Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and ionization efficiency, can affect the signal intensity. The use of an internal standard normalizes the response, minimizing the impact of this variability. scispace.com

Development and Validation of Analytical Methods Utilizing this compound

The development and validation of an analytical method are crucial steps to ensure that it is suitable for its intended purpose. particle.dkbiopharminternational.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as those from the International Council for Harmonisation (ICH) provide a framework for this process. labmanager.comeuropa.eu

Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection and Quantitation

A comprehensive validation of an analytical method involves assessing several key parameters. While a specific validation report for a method exclusively using this compound is not detailed in the provided search results, the following data for a validated LC-MS/MS method for modafinil using the racemic Modafinil-d5 as an internal standard illustrates the principles and typical results. ijpsr.comijpsr.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a specified range.

ParameterResult
Concentration Range 2.0 - 600.0 ng/mL
Correlation Coefficient (r²) > 0.99

Table 1: Linearity of an LC-MS/MS method for modafinil using a deuterated internal standard. Data from Phanindra and Kumar, 2020. ijpsr.comijpsr.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. They are typically evaluated at multiple concentration levels (low, medium, and high quality control samples).

Quality Control SampleIntra-batch Accuracy (%)Inter-batch Accuracy (%)Intra-batch Precision (%RSD)Inter-batch Precision (%RSD)
Low QC 98.5697.627.186.25
Medium QC 102.80102.761.541.82
High QC 100.25101.502.102.50

Table 2: Accuracy and precision of an LC-MS/MS method for modafinil using a deuterated internal standard. Data from Phanindra and Kumar, 2020. ijpsr.comijpsr.com

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

In a separate, highly sensitive LC-MS/MS method for modafinil in human plasma using Modafinil-d5, the following limits were achieved: researchgate.net

ParameterResult
Limit of Detection (LOD) 1 ng/mL
Lower Limit of Quantitation (LLOQ) 30.8 ng/mL

Table 3: Limits of Detection and Quantitation for a modafinil LC-MS/MS assay. Data from Bharatiya et al., 2014. researchgate.net

Quality Control and Reference Standard Traceability for Research Substances

The quality and traceability of reference standards like this compound are paramount for ensuring the validity of analytical data. nml.gov.np High-quality, well-characterized reference standards are essential for method development, validation, and routine sample analysis.

Manufacturers of reference standards provide a Certificate of Analysis (CoA) that includes comprehensive characterization data, such as identity, purity, and concentration. This documentation ensures that the standard is suitable for its intended use and complies with regulatory guidelines. nml.gov.np

Traceability is the ability to trace the history, application, or location of an object. In the context of reference standards, it means that the assigned value (e.g., concentration) is linked to a national or international standard. This is often achieved through a chain of calibrations, each with stated uncertainties. For pharmaceutical analysis, reference standards may be traceable to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). The use of traceable reference standards provides confidence in the accuracy of analytical measurements and supports the generation of reliable data for regulatory submissions. nml.gov.np

Molecular and Neurochemical Investigations of R Modafinil D5 in Preclinical Models

Differential Binding Affinities and Interactions with Neurotransmitter Transporters

The primary mechanism of action for modafinil (B37608) and its enantiomers is widely considered to be the inhibition of monoamine transporters, which are responsible for clearing dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. frontiersin.orgnih.gov Preclinical studies have sought to characterize the binding affinities and inhibitory profiles of (R)-(-)-Modafinil at these transporters to understand its specific neurochemical signature.

Dopamine Transporter (DAT) Inhibition Profiles of (R)-(-)-Modafinil

(R)-Modafinil demonstrates a notable affinity for the dopamine transporter (DAT). plos.orgnih.gov In vitro binding assays have consistently shown that (R)-Modafinil binds to DAT, inhibiting the reuptake of dopamine. nih.govpatsnap.com Compared to its S-enantiomer, (R)-Modafinil exhibits a higher affinity for DAT, approximately three times greater in some studies. plos.orgunivie.ac.at This preferential binding to DAT is a key characteristic of its pharmacological profile. frontiersin.orgresearchgate.net

Research using transfected HEK-293 cells expressing human DAT (hDAT) has provided specific inhibitory concentration (IC50) values. One study reported an IC50 value of 6.608 ± 0.774 μM for (R)-Modafinil at hDAT. plos.orgunivie.ac.at Another study found an IC50 of 5.14 µM for (R)-Modafinil at hDAT. mdpi.com These values, while indicating a lower potency compared to classic stimulants like cocaine, underscore the compound's activity at the dopamine transporter. nih.govneupsykey.com Furthermore, molecular docking studies suggest that (R)-Modafinil binds to a site on the DAT that overlaps with the binding site for dopamine and cocaine. nih.gov

Inhibitory Potency (IC50) of (R)-Modafinil at the Dopamine Transporter (DAT)
CompoundTransporterIC50 (μM)Cell LineReference
(R)-ModafinilhDAT6.608 ± 0.774HEK-293 plos.orgunivie.ac.at
(R)-ModafinilhDAT5.14HEK-293 mdpi.com

Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) Modulations

In contrast to its effects on DAT, (R)-Modafinil displays significantly lower affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT). plos.orgnih.gov In vitro studies have consistently demonstrated that higher concentrations of (R)-Modafinil are required to inhibit norepinephrine and serotonin reuptake compared to dopamine reuptake. plos.orgunivie.ac.at

Specifically, reuptake inhibition assays in HEK-293 cells revealed an IC50 value of 169.60 ± 90.16 μM for (R)-Modafinil at NET and 232.1 ± 196.9 μM at SERT. plos.orgunivie.ac.at Another study reported an IC50 of 127 µM at hNET and a negligible interaction with hSERT (IC50 > 1 mM). mdpi.comnih.gov These findings highlight the selectivity of (R)-Modafinil for DAT over the other major monoamine transporters. frontiersin.orgfrontiersin.org While some research suggests that modafinil can occupy NET in vivo at higher doses, its functional impact on NET is considered less significant than its action on DAT. researchgate.netnih.gov

Inhibitory Potency (IC50) of (R)-Modafinil at NET and SERT
CompoundTransporterIC50 (μM)Cell LineReference
(R)-ModafinilhNET169.60 ± 90.16HEK-293 plos.orgunivie.ac.at
(R)-ModafinilhSERT232.1 ± 196.9HEK-293 plos.orgunivie.ac.at
(R)-ModafinilhNET127HEK-293 mdpi.com
(R)-ModafinilhSERT> 1000HEK-293 nih.gov

Receptor Binding Studies and Selectivity Profiles

Beyond its primary action on monoamine transporters, the neurochemical profile of (R)-(-)-Modafinil-d5 involves interactions with various neurotransmitter receptor systems. Understanding these interactions is crucial for a comprehensive picture of its pharmacological effects.

Dopamine Receptor Subtype (D1, D2, D5) Contributions to Ligand Interactions

While (R)-Modafinil's primary action is at the DAT, leading to increased extracellular dopamine, the subsequent activation of dopamine receptors is a critical downstream event. frontiersin.org Studies suggest that modafinil is not a direct dopamine receptor agonist. droracle.ai Instead, its effects are mediated by the elevated levels of endogenous dopamine acting on D1 and D2 receptors. jneurosci.orgnih.gov

Preclinical research indicates that both D1 and D2 receptor signaling pathways are essential for the wake-promoting effects of modafinil. jneurosci.orgplos.org The use of D1 and D2 receptor antagonists has been shown to attenuate the effects of modafinil. jneurosci.orgnih.gov Furthermore, studies in D2 receptor knockout mice have demonstrated a reduced response to modafinil, underscoring the importance of this receptor subtype. jneurosci.org While direct binding of (R)-Modafinil to dopamine receptors is considered weak to negligible, the modulation of D1 and D2 receptor complexes has been observed following modafinil administration, suggesting an indirect regulatory role. frontiersin.org The involvement of the D5 receptor has also been postulated, particularly in the context of D1-like receptor signaling, as antagonists like SCH23390 are not entirely selective for D1 over D5 receptors. nih.gov

Histaminergic, Orexinergic, and Adrenergic Receptor Engagement

The neurochemical actions of modafinil extend to other key arousal systems in the brain, including the histaminergic, orexinergic, and adrenergic systems. nih.govresearchgate.net Modafinil has been shown to increase histamine (B1213489) release in the hypothalamus, an effect that appears to be dependent on the orexin (B13118510) system. eaht.orgnih.gov Specifically, the modafinil-induced increase in histamine is absent in orexin neuron-ablated mice, suggesting an indirect activation of the histaminergic system via orexinergic neurons. eaht.orgnih.gov However, modafinil does not directly bind to orexin receptors. jneurosci.org

The adrenergic system is also implicated in the effects of modafinil. nih.gov Modafinil can activate central alpha-1 adrenergic receptors, and its wake-promoting effects can be blocked by alpha-1 adrenergic antagonists. plos.orgeaht.org This suggests that adrenergic signaling is a necessary component of its mechanism of action. frontiersin.org The elevation of extracellular dopamine by modafinil may also contribute to adrenergic effects, as dopamine can influence adrenergic receptor activity. frontiersin.org

Modulation of Extracellular Neurotransmitter Levels in Controlled Environments

A primary consequence of (R)-Modafinil's interaction with neurotransmitter transporters is the alteration of extracellular neurotransmitter concentrations in various brain regions. Microdialysis studies in preclinical models have been instrumental in quantifying these changes.

Administration of modafinil leads to a significant increase in extracellular levels of dopamine in key brain areas such as the nucleus accumbens and the prefrontal cortex. researchgate.netnih.govcambridge.org This elevation in dopamine is a direct result of DAT inhibition. patsnap.com In addition to dopamine, modafinil also increases extracellular levels of norepinephrine in regions like the prefrontal cortex and hypothalamus. frontiersin.orgcambridge.org

The effects on other neurotransmitters are generally considered to be secondary to its primary action on catecholamines. researchgate.netcambridge.org For instance, modafinil can increase cortical serotonin release, though it does not appear to directly inhibit serotonin reuptake. nih.gov It has also been shown to increase glutamate (B1630785) levels in the thalamus and hippocampus and decrease GABA release in certain hypothalamic areas. nih.gov These widespread effects on various neurotransmitter systems contribute to the complex pharmacological profile of (R)-Modafinil. sci-hub.se

Investigations of Dopamine Release and Reuptake Dynamics

(R)-Modafinil is characterized as an atypical dopamine transporter (DAT) inhibitor. frontiersin.orgresearchgate.net Its primary mechanism of action involves binding to the DAT and blocking the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels. researchgate.netnih.govfrontiersin.org This action is considered central to its wakefulness-promoting effects. frontiersin.org

Preclinical studies using in vivo microdialysis in mice have demonstrated that (R)-Modafinil significantly increases dopamine levels in brain regions such as the nucleus accumbens. nih.gov Unlike typical psychostimulants such as cocaine, which also block the DAT, (R)-Modafinil exhibits a different binding profile and lower abuse liability. researchgate.netnih.gov Studies in human cell lines (HEK293) stably expressing the human DAT show that (R)-Modafinil inhibits dopamine reuptake, though it is less potent than cocaine. nih.govplos.org Furthermore, research indicates that (R)-Modafinil does not significantly induce DAT-mediated dopamine release, a key difference from amphetamine-like stimulants. plos.org

The affinity of (R)-Modafinil for the DAT is higher than that of its S-enantiomer. nih.gov This stereoselectivity contributes to the longer half-life and distinct pharmacokinetic profile of (R)-Modafinil compared to racemic modafinil. researchgate.net The enhanced extracellular dopamine resulting from DAT inhibition by (R)-Modafinil is believed to activate D1 and D2 receptors, contributing to its pharmacological effects. uniad.org.brnih.gov

Effects on Glutamatergic and GABAergic Systems

Beyond its primary action on the dopaminergic system, (R)-Modafinil also modulates glutamatergic and GABAergic neurotransmission, which contributes to its complex neurochemical profile. uniad.org.brnih.gov

Glutamatergic System: Preclinical research indicates that modafinil increases extracellular glutamate levels in several brain regions, including the hippocampus and hypothalamus. uniad.org.brnih.gov This effect is thought to be, at least in part, secondary to a reduction in GABAergic inhibition. nih.gov By decreasing the inhibitory tone of GABA, modafinil may disinhibit glutamatergic neurons, leading to increased glutamate release. nih.gov This enhancement of glutamatergic transmission is hypothesized to play a role in the cognitive-enhancing and wake-promoting effects of the drug. frontiersin.org

GABAergic System: Studies in rats have consistently shown that modafinil administration reduces the release of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. frontiersin.orgnih.gov This effect has been observed in various brain areas, including the cortex, nucleus accumbens, and hypothalamus. nih.gov The reduction in GABAergic transmission is believed to contribute to increased neuronal activity and wakefulness. nih.govcapes.gov.br For instance, research in conscious rats demonstrated that modafinil preferentially inhibits the striato-pallidal GABA pathway, which is involved in motor activity. capes.gov.br

Structure-Activity Relationship Studies Utilizing Deuterated Analogs

While specific structure-activity relationship (SAR) studies focusing on this compound are not available, the rationale for its creation lies in the principles of kinetic isotope effects. Deuterium (B1214612), being heavier than hydrogen, forms stronger covalent bonds. The substitution of hydrogen with deuterium at a site of metabolic activity can slow down the rate of enzymatic metabolism (e.g., by Cytochrome P450 enzymes), a phenomenon known as the kinetic isotope effect. This can potentially alter the pharmacokinetic profile of a drug, for instance, by increasing its half-life. Although this compound is primarily used as a stable, non-radioactive internal standard for analytical purposes, the principles of deuteration are actively explored in medicinal chemistry to create "heavy drugs" with improved metabolic stability. nih.gov

SAR studies on modafinil itself have focused on modifying other parts of the molecule to enhance its affinity and selectivity for the dopamine transporter (DAT) and to probe its unique binding mode. acs.orgnih.govnih.gov These studies have explored:

Halogenation of the phenyl rings: Adding halogen substituents to the diphenyl rings has been shown to improve binding affinity for the DAT. acs.orgnih.gov

Modification of the terminal amide: Replacing the amide group with various substituted amines or piperazine (B1678402) moieties has led to analogs with significantly higher DAT affinity and selectivity over other monoamine transporters. acs.orgnih.govmdpi.com

Alteration of the sulfur oxidation state: Comparing the sulfoxide (B87167) of modafinil to its corresponding sulfide (B99878) has been part of understanding the structural requirements for its activity. acs.org

These extensive SAR studies have led to the development of novel modafinil analogs with low nanomolar DAT affinities and atypical DAT inhibitor profiles, which show promise as potential treatments for psychostimulant abuse. nih.govnih.gov While this compound itself has not been the focus of these pharmacological SAR studies, the work highlights the ongoing effort to refine the modafinil scaffold for therapeutic benefit.

Data Tables

Table 1: In Vitro Efficacy of (R)-Modafinil at Monoamine Transporters

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of (R)-Modafinil for inhibiting the reuptake of dopamine, norepinephrine, and serotonin in human embryonic kidney (HEK293) cells expressing the respective human transporters. A lower IC₅₀ value indicates greater potency.

CompoundTransporterIC₅₀ (μM)Source
(R)-ModafinilDopamine Transporter (hDAT)6.608 plos.org
(R)-ModafinilNorepinephrine Transporter (hNET)169.60 plos.org
(R)-ModafinilSerotonin Transporter (hSERT)232.1 plos.org

Table 2: Comparative Dopamine Transporter (DAT) Affinity of Modafinil Enantiomers and Analogs

This table presents the inhibitory constant (Kᵢ) or IC₅₀ values for various modafinil-related compounds at the dopamine transporter, illustrating structure-activity relationships.

CompoundTransporterIC₅₀ or Kᵢ (μM)NotesSource
(R)-ModafinilhDATIC₅₀ = 5.14- mdpi.com
(S)-ModafinilhDAT-R-enantiomer has ~3-fold higher affinity than S-enantiomer nih.gov
Racemic (±)-ModafinilhDATIC₅₀ = 11.11- frontiersin.orgnih.gov
(S)-MK-26 (Analog)hDATIC₅₀ = 0.56Novel analog with higher affinity mdpi.com
JJC8-091 (Analog)DATKᵢ = 0.0025 (2.5 nM)High-affinity piperazine analog nih.gov

Metabolic Pathways and Enzyme Interactions of R Modafinil

Identification of Inactive Metabolites Through Deuterated Tracers

The biotransformation of modafinil (B37608) results in two primary, pharmacologically inactive circulating metabolites: modafinil acid and modafinil sulfone. wikipedia.orgdroracle.ai Deuterated tracers, such as (R)-(-)-Modafinil-d5, are instrumental in the precise quantification and identification of their corresponding deuterated metabolite analogs during metabolic studies. veeprho.comencyclopedia.pub

Following administration, this compound is metabolized to its corresponding deuterated inactive metabolites. These include 2-(Benzhydrylsulfinyl)acetic acid-d5 (Modafinil acid-d5) and Modafinil acid sulfone-d5. medchemexpress.eu The existence of these commercially available deuterated metabolites underscores their importance in metabolic research, particularly as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis. encyclopedia.pubmedchemexpress.eumedchemexpress.com This allows researchers to distinguish the administered compound and its metabolites from endogenous substances, thereby improving the accuracy of quantitative analysis. veeprho.comnih.gov

The metabolic conversion of modafinil, and by extension its deuterated R-enantiomer, proceeds through two main pathways. nih.govresearchgate.net

Amide Hydrolysis: The predominant metabolic route is amide hydrolysis, which leads to the formation of the major metabolite, modafinil acid. nih.govresearchgate.netscialert.netdroracle.ai This pathway accounts for the elimination of a significant portion of the administered dose. researchgate.net

Oxidative Biotransformation: A lesser contribution to metabolism comes from cytochrome P450 (CYP)-mediated S-oxidation. nih.govresearchgate.netscialert.net This oxidative pathway, specifically involving the CYP3A4 enzyme, results in the formation of the modafinil sulfone metabolite. researchgate.net

Less than 10% of a modafinil dose is typically excreted unchanged in the urine, highlighting the extensiveness of its metabolic conversion. nih.govresearchgate.netdrugbank.com

Formation of Modafinil Acid and Modafinil Sulfone Deuterated Analogs

Cytochrome P450 Enzyme Interaction Profiles

(R)-(-)-Modafinil interacts with several cytochrome P450 enzymes, acting as an inhibitor, inducer, and substrate. These interactions are critical for understanding potential drug-drug interactions. While specific studies on the d5-labeled variant's interaction profile are not detailed in the literature, the profile of the parent compound, (R)-Modafinil (armodafinil), and the racemic mixture are well-documented.

In vitro studies using human liver microsomes and primary human hepatocytes have characterized modafinil's effects on various CYP isozymes. nih.govdrugbank.com Modafinil demonstrates a capacity to both induce and inhibit these critical metabolic enzymes. nih.govresearchgate.net

Induction: Modafinil and its R-enantiomer are known to induce the activity of several CYP enzymes. In vitro experiments show a concentration-dependent induction of CYP1A2, CYP2B6, and CYP3A4. nih.govdrugbank.comresearchgate.netfda.gov This induction can increase the clearance of other drugs metabolized by these enzymes. fda.govdrugs.com The U.S. Food and Drug Administration (FDA) classifies modafinil as a 'moderate' CYP3A4 inducer. nih.gov

Inhibition: Conversely, modafinil acts as an inhibitor of other CYP enzymes. It is recognized as a weak to moderate inhibitor of CYP2C19. wikipedia.orgmedscape.com Some in vitro evidence also suggests a suppression or inhibition of CYP2C9 activity. drugbank.comresearchgate.netfda.gov

The table below summarizes the observed in vitro interactions of Modafinil with key CYP enzymes.

CYP EnzymeInteractionPotency
CYP1A2 InductionWeak / Modest droracle.aidrugbank.comresearchgate.netfda.gov
CYP2B6 InductionWeak / Modest droracle.aidrugbank.comresearchgate.netfda.gov
CYP2C9 Suppression / InhibitionApparent / Reversible drugbank.comnih.govresearchgate.netfda.gov
CYP2C19 InhibitionWeak / Moderate wikipedia.orgnih.govresearchgate.netmedscape.com
CYP3A4/5 Induction / InhibitionModerate Induction / Reversible Competitive Inhibition nih.govresearchgate.netmedscape.com

The inhibitory actions of modafinil on certain CYP isozymes have been characterized as reversible and competitive. nih.gov

CYP2C19: Modafinil's inhibition of CYP2C19 is reversible and competitive, with a reported K(i) value of approximately 39 μM. droracle.airesearchgate.net This means modafinil competes with other substrates for the active site of the enzyme. researchgate.net Both modafinil and its metabolite, modafinil sulfone, are reversible inhibitors of CYP2C19. fda.gov

CYP2C9 and CYP3A4/5: In vitro data also indicate that modafinil can inhibit CYP2C9 and CYP3A4/5 activities in a reversible, competitive manner. nih.gov This dual action on CYP3A4 (both induction and competitive inhibition) highlights the complexity of its interaction profile. nih.govresearchgate.net

In Vitro Inhibition and Induction of CYP Enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4/5)

Role of Deuterium (B1214612) Labeling in Elucidating Metabolic Fate

Deuterium labeling, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a powerful tool in pharmaceutical research. acs.org The use of compounds like this compound serves several key functions in understanding the metabolic fate of the parent drug.

The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis, particularly in methods like LC-MS. veeprho.comencyclopedia.pub Because deuterated compounds are chemically identical to their non-deuterated counterparts but have a higher mass, they can be easily distinguished by a mass spectrometer. encyclopedia.pub When added to a biological sample (e.g., plasma or urine), the deuterated standard experiences similar extraction and ionization effects as the non-labeled drug, allowing for highly accurate and precise measurement of the drug's concentration. veeprho.comnih.gov

Furthermore, deuterium substitution can sometimes alter the rate of metabolism through the kinetic isotope effect. juniperpublishers.com C-H bond cleavage is often a rate-limiting step in metabolism by CYP enzymes. Replacing hydrogen with the heavier deuterium creates a stronger C-D bond, which can slow down this cleavage and thus reduce the rate of metabolism. acs.orgjuniperpublishers.com Studying these effects can help elucidate which metabolic pathways are most significant and identify specific sites of metabolic attack on a molecule. While the primary documented use of this compound is as an internal standard, this principle of metabolic shunting is a key reason for the broader interest in deuterated pharmaceuticals. veeprho.comjuniperpublishers.com

Advanced Preclinical Research Methodologies for R Modafinil Studies

In Vitro Assay Techniques for Neurotransmitter Uptake and Release

In vitro assays are fundamental in characterizing the direct effects of (R)-(-)-Modafinil on neurotransmitter dynamics. These assays typically use synaptosomes or cultured cells expressing specific neurotransmitter transporters to measure the inhibition of neurotransmitter uptake or stimulated release.

Research has consistently shown that (R)-(-)-Modafinil is an inhibitor of dopamine (B1211576) uptake. Studies using human embryonic kidney (HEK293) cells transfected with the human dopamine transporter (DAT) have determined its inhibitory potency. frontiersin.org For instance, one study reported an IC₅₀ value of 4.0 μM for (R)-(-)-Modafinil in a [³H]dopamine uptake inhibition assay, indicating its ability to block the reuptake of dopamine into the neuron. nih.govresearchgate.net This is in contrast to its S-enantiomer, which is less potent. nih.govresearchgate.net Further studies have confirmed that (R)-(-)-Modafinil has negligible activity at the serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov

The following table summarizes the in vitro dopamine uptake inhibition data for (R)-(-)-Modafinil.

Parameter Value Assay System
IC₅₀ for Dopamine Uptake Inhibition4 μM[³H]dopamine uptake in cells expressing human DAT
Ki for Dopamine Uptake Inhibition0.78 μM[³H]WIN 35,428 displacement in HEK293 cells

Radioligand Binding Assays for Receptor and Transporter Affinity Determination

Radioligand binding assays are crucial for determining the affinity of (R)-(-)-Modafinil for specific receptors and transporters. These assays measure the displacement of a radiolabeled ligand from its binding site by the compound of interest.

Studies have demonstrated that (R)-(-)-Modafinil binds to the dopamine transporter (DAT). wikipedia.orgfda.gov The affinity of (R)-(-)-Modafinil for the DAT is approximately threefold higher than its (S)-(+)-enantiomer. biorxiv.orgnih.govresearchgate.netnih.gov In competitive binding assays using [³H]WIN 35,428, a well-known DAT ligand, (R)-(-)-Modafinil displayed a Kᵢ value of 0.78 μM. frontiersin.org In contrast, it shows weak or negligible affinity for a wide range of other receptors and transporters, including those for norepinephrine, serotonin, GABA, adenosine, and histamine (B1213489). fda.gov This selectivity for the DAT is a key aspect of its pharmacological profile.

The table below presents the binding affinities of (R)-(-)-Modafinil for various neurotransmitter transporters.

Transporter Binding Affinity (Kᵢ) Radioligand
Dopamine Transporter (DAT)0.78 μM[³H]WIN 35,428
Serotonin Transporter (SERT)> 10 μM[³H]Citalopram
Norepinephrine Transporter (NET)> 10 μM[³H]Nisoxetine

Microdialysis Techniques for Monitoring Extracellular Neurochemical Concentrations in Animal Models

Microdialysis is a powerful in vivo technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This method provides real-time information on how a compound affects neurochemical signaling.

Microdialysis studies in animal models, such as rats and mice, have consistently shown that (R)-(-)-Modafinil increases extracellular dopamine levels in key brain regions like the nucleus accumbens and prefrontal cortex. nih.govresearchgate.netnih.govnih.gov These increases are thought to be a direct consequence of its dopamine transporter inhibition. wikipedia.orgfda.govfda.gov One study demonstrated that both the (R)- and (S)-enantiomers of modafinil (B37608) increase extracellular dopamine concentrations in the mouse nucleus accumbens shell, although less efficaciously than cocaine but with a longer duration of action. nih.govnih.govebi.ac.uk Another study reported that (R)-(-)-Modafinil significantly elevates dopamine levels to approximately 300% of the basal level, and these elevated levels are sustained for several hours. nih.gov

The following table summarizes findings from microdialysis studies with (R)-(-)-Modafinil.

Brain Region Effect on Extracellular Dopamine Animal Model
Nucleus Accumbens ShellIncreased to ~300% of baselineMouse
Prefrontal CortexIncreasedRat
Caudate NucleusIncreasedDog

Molecular Docking and Computational Chemistry Approaches

Molecular docking and computational chemistry are used to predict and analyze the binding interactions between a ligand, such as (R)-(-)-Modafinil, and its molecular target, the dopamine transporter. These computational approaches provide insights into the specific binding site and the conformational changes induced by the ligand.

Molecular docking studies have revealed that (R)-(-)-Modafinil binds to the primary binding pocket (S1 site) of the dopamine transporter, which is also the binding site for dopamine and cocaine. nih.govplos.org However, the binding mode of (R)-(-)-Modafinil is distinct from that of cocaine, suggesting it is an "atypical" DAT inhibitor. nih.govresearchgate.net These studies have identified subtle but significant differences in the binding poses of the (R)- and (S)-enantiomers, which may account for their different affinities. nih.govresearchgate.netnih.govebi.ac.uk For instance, (R)-(-)-Modafinil is thought to interact primarily with specific residues in the DAT, such as Asp79. plos.org These computational models are consistent with experimental data and help to explain the unique pharmacological profile of (R)-(-)-Modafinil. researchgate.net

Genetic and Pharmacological Interventions in Animal Models for Mechanistic Elucidation (e.g., Transporter Knockout Studies)

To definitively establish the mechanism of action of (R)-(-)-Modafinil, researchers employ genetic and pharmacological interventions in animal models. A key example is the use of dopamine transporter (DAT) knockout mice, which lack a functional DAT.

Studies in DAT knockout mice have provided compelling evidence for the central role of the dopamine transporter in the effects of modafinil. In these genetically engineered mice, the wake-promoting effects of modafinil are absent, strongly suggesting that its activity is dependent on the DAT. wikipedia.orgfda.govfda.govconductscience.comtga.gov.auhres.ca Furthermore, pharmacological interventions, such as the use of dopamine receptor antagonists, have been used to probe the downstream effects of increased dopamine levels. For example, the behavioral effects of modafinil can be influenced by dopamine D1 receptor antagonists, indicating the involvement of this receptor subtype in its mechanism of action. researchgate.netnih.gov These studies in genetically modified animals are crucial for confirming the primary targets of (R)-(-)-Modafinil and for understanding the neural circuits through which it exerts its effects.

Future Directions and Emerging Research Avenues for R Modafinil D5

Development of Novel Analytical Applications in Complex Biological Matrices

The primary and most established application of (R)-(-)-Modafinil-d5 is as an internal standard for the precise quantification of Armodafinil (B1684309) in complex biological samples. veeprho.com The use of stable isotope-labeled standards is paramount in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and variations during sample preparation and analysis, thereby enhancing accuracy and reliability. veeprho.comnih.gov

Future research will likely focus on developing and validating ultra-sensitive methods for detecting Armodafinil in increasingly complex and low-volume matrices. This includes applications in forensic toxicology, therapeutic drug monitoring, and pharmacokinetic studies. veeprho.commdpi.com For instance, methods have been developed for quantifying modafinil (B37608) in post-mortem blood and putrefaction fluid, where the complexity of the matrix presents significant analytical challenges. mdpi.comresearchgate.net The use of this compound is crucial for achieving the necessary precision in such cases.

Emerging applications may involve the analysis of unconventional matrices such as hair, saliva, or dried blood spots, which offer less invasive sampling methods. mdpi.com Developing robust LC-MS/MS methods for these matrices will rely on high-quality internal standards like this compound to ensure accurate quantification, especially at the low concentrations expected in these samples.

Table 1: Analytical Methods for Modafinil and its Enantiomers This table is interactive. You can sort and filter the data.

Analytical Technique Matrix Analyte(s) Internal Standard Limit of Quantification (LOQ) Reference
UHPLC-QqQ-MS/MS Blood Modafinil Not Specified 1.0 ng/mL mdpi.com
LC-MS Human Plasma Armodafinil Armodafinil-d10 10 ng/mL nih.gov
HPLC Urine, Plasma Modafinil Not Specified 0.1 µg/mL (LOD) nih.gov
Capillary Electrophoresis (CE) Bulk Drug (S)-modafinil impurity Benzamide 2.50 µg/mL nih.gov

Investigation of Undiscovered Molecular Targets and Ligand Interactions

While the primary mechanism of action for (R)-Modafinil is the inhibition of the dopamine (B1211576) transporter (DAT), its complete pharmacological profile remains an area of active investigation. nih.govfrontiersin.orgplos.org Research indicates that modafinil also interacts, albeit with lower affinity, with norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters and may modulate various neurotransmitter systems, including glutamate (B1630785), GABA, and histamine (B1213489). nih.govfrontiersin.orgnih.govnih.gov

This compound can serve as a valuable tool in studies aimed at discovering and characterizing these secondary targets. Advanced techniques such as photoaffinity labeling combined with mass spectrometry could utilize deuterated probes to covalently label and identify novel binding partners in native biological environments. Furthermore, while primarily an analytical standard, the deuterium (B1214612) labeling in this compound could be leveraged in biophysical techniques like neutron crystallography or specific nuclear magnetic resonance (NMR) experiments to provide detailed structural insights into ligand-protein interactions at an atomic level.

Molecular dynamics simulations have already begun to reveal subtle but significant differences in how modafinil analogs and enantiomers interact with DAT, influencing the transporter's conformation. nih.govmdpi.com For example, studies with DAT mutants show that the (R)-enantiomer's potency is significantly affected by certain mutations, highlighting a distinct binding mode compared to the (S)-enantiomer. nih.gov Both enantiomers appear to stabilize an inward-facing conformation of the transporter, a characteristic that distinguishes them from cocaine. nih.govmdpi.com

Table 2: In Vitro Binding and Inhibition Data for Modafinil Enantiomers This table is interactive. You can sort and filter the data.

Compound Target Assay Type IC50 Value (μM) Reference
(R)-Modafinil DAT Reuptake Inhibition 6.61 plos.org
(R)-Modafinil NET Reuptake Inhibition 169.60 plos.org
(R)-Modafinil SERT Reuptake Inhibition 232.10 plos.org
Racemic Modafinil DAT Reuptake Inhibition 11.11 plos.orgnih.gov
Racemic Modafinil NET Reuptake Inhibition 182.30 plos.orgnih.gov

Advancements in Stereoselective Deuterated Synthesis

The synthesis of isotopically and enantiomerically pure compounds is a significant challenge in medicinal chemistry. The development of efficient, stereoselective methods for producing this compound is crucial for its availability as a high-quality analytical standard and research tool. acs.org

Current research in synthetic chemistry focuses on two key areas: stereoselective synthesis of the chiral center and precise introduction of deuterium atoms.

Stereoselective Sulfoxidation : Creating the chiral sulfoxide (B87167) of (R)-Modafinil with high enantiomeric excess (ee) is a primary challenge. Recent advancements include the use of biomimetic iron-catalyzed and organocatalyzed sulfoxidation reactions using environmentally benign oxidants like H₂O₂. mdpi.com These methods aim to improve the yield and enantioselectivity of (R)-Modafinil synthesis. mdpi.com

Deuterium Labeling : Introducing deuterium into a specific position on the molecule can be achieved through various strategies. One approach is a base-catalyzed hydrogen-deuterium exchange (HDX) on the final Armodafinil molecule, which allows for the introduction of deuterium atoms at certain carbon centers. nih.gov Another strategy involves using deuterated starting materials in a multi-step synthesis. d-nb.infonih.gov The development of late-stage deuteration methods offers a more efficient route to labeled compounds without redesigning the entire synthetic pathway. acs.org

Future research will aim to combine these strategies to develop a streamlined, one-pot, or tandem reaction sequence for the direct synthesis of this compound from simple precursors, maximizing both enantiomeric and isotopic purity while minimizing cost and environmental impact.

Table 3: Synthetic Approaches for Chiral and Deuterated Compounds This table is interactive. You can sort and filter the data.

Method Target Compound/Reaction Key Features Reference
Organocatalyzed Sulfoxidation (R)-Modafinil Uses H₂O₂ as an oxidant; achieved up to 26% ee. mdpi.com
Non-Heme Iron-Catalyzed Sulfoxidation (R)-Modafinil Biomimetic approach; achieved up to 24% ee. mdpi.com
Hydrogen-Deuterium Exchange (HDX) Deuterated Armodafinil Base-catalyzed exchange using D₂O; introduced three deuterons. nih.gov

Potential for Elucidating Enantiomeric Differences in Metabolic and Mechanistic Studies

It is well-established that the two enantiomers of modafinil exhibit different pharmacokinetic properties. The (S)-enantiomer is eliminated approximately three times faster than the (R)-enantiomer (Armodafinil), leading to a higher proportion of circulating (R)-Modafinil after administration of the racemic mixture. nih.govmdpi.comopenaccessjournals.com this compound is an indispensable tool for accurately dissecting these enantiomeric differences.

By using this compound as an internal standard in metabolic studies, researchers can precisely quantify the concentration of the (R)-enantiomer over time, independent of the (S)-enantiomer. This allows for the construction of highly accurate pharmacokinetic models for Armodafinil, which is essential for understanding its longer duration of action.

Furthermore, the deuterium label itself can be used to investigate metabolic pathways through the kinetic isotope effect (KIE). Replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of that metabolic reaction. By strategically placing deuterium atoms on the modafinil scaffold, researchers can identify the specific sites targeted by metabolic enzymes (e.g., cytochrome P450s) and clarify the metabolic fate of each enantiomer. This approach can provide definitive evidence for why the (R)-enantiomer is more metabolically stable than the (S)-enantiomer. Such studies are fundamental to drug design and the development of next-generation compounds with improved pharmacokinetic profiles.

Table 4: Comparison of Modafinil Enantiomers This table is interactive. You can sort and filter the data.

Property (R)-Modafinil (Armodafinil) (S)-Modafinil Reference
Pharmacokinetics Longer half-life, more metabolically stable. Eliminated ~3 times faster than the (R)-enantiomer. nih.govnih.govmdpi.com
DAT Affinity ~3-fold higher affinity than the (S)-enantiomer. Lower affinity for DAT. nih.govplos.org

| Primary Use | Marketed as a single-enantiomer drug (Armodafinil). | Component of the racemic mixture (Modafinil). | openaccessjournals.com |

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in human trials targeting neuroenhancement?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant; ) during trial design. Obtain informed consent highlighting deuterium-specific risks (e.g., unknown long-term isotopic effects). Publish adverse event data transparently, including minor reactions (e.g., headache, insomnia), as per ’s meta-analysis framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.